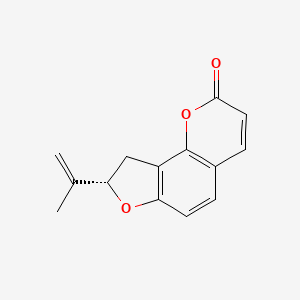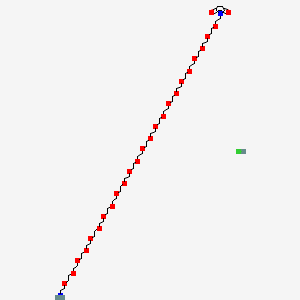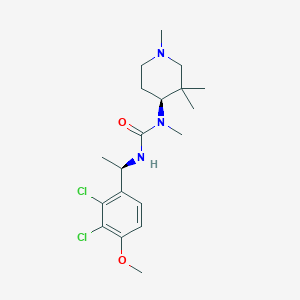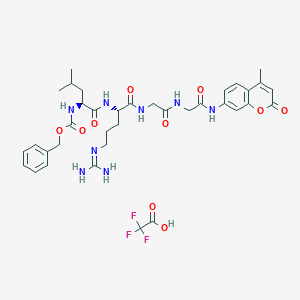
Fmoc-Gly3-Val-Cit-PAB-PNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gly3-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a 4-unit polyethylene glycol (PEG) chain and is designed to be cleaved by proteases, making it useful in targeted drug delivery systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly3-Val-Cit-PAB-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process typically includes:
Fmoc Protection: The amino acids are protected with 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted reactions.
Peptide Bond Formation: The protected amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The final product is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification steps like high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Fmoc-Gly3-Val-Cit-PAB-PNP undergoes various chemical reactions, including:
Cleavage: The linker is cleavable by proteases, which is crucial for its function in ADCs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PNP (p-nitrophenyl) ester site.
Common Reagents and Conditions
Cleavage: Proteases like cathepsin B are commonly used.
Substitution: Reagents like amines can react with the PNP ester under mild conditions.
Major Products
The major products formed from these reactions include the cleaved linker fragments and the attached drug molecules, which are released upon cleavage .
科学的研究の応用
Fmoc-Gly3-Val-Cit-PAB-PNP is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in cellular studies.
Medicine: Integral in the development of targeted cancer therapies.
Industry: Used in the production of ADCs for pharmaceutical applications.
作用機序
The mechanism of action of Fmoc-Gly3-Val-Cit-PAB-PNP involves its cleavage by proteases in the target environment, such as a tumor cell. The cleavage releases the attached drug, which then exerts its therapeutic effect. The molecular targets and pathways involved depend on the specific drug conjugated to the linker .
類似化合物との比較
Similar Compounds
- Fmoc-Val-Cit-PAB-PNP
- MC-Val-Cit-PAB-PNP
- Fmoc-Phe-Lys(Trt)-PAB-PNP
Uniqueness
Fmoc-Gly3-Val-Cit-PAB-PNP is unique due to its specific sequence and the presence of a 4-unit PEG chain, which enhances its solubility and stability. This makes it particularly effective in ADC applications compared to other linkers .
特性
分子式 |
C46H51N9O13 |
|---|---|
分子量 |
937.9 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C46H51N9O13/c1-27(2)41(54-40(58)24-50-38(56)22-49-39(57)23-51-45(62)66-26-36-34-10-5-3-8-32(34)33-9-4-6-11-35(33)36)43(60)53-37(12-7-21-48-44(47)61)42(59)52-29-15-13-28(14-16-29)25-67-46(63)68-31-19-17-30(18-20-31)55(64)65/h3-6,8-11,13-20,27,36-37,41H,7,12,21-26H2,1-2H3,(H,49,57)(H,50,56)(H,51,62)(H,52,59)(H,53,60)(H,54,58)(H3,47,48,61)/t37-,41-/m0/s1 |
InChIキー |
XGGHPPATANJJBS-IOPIWRGFSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)



![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)



![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)


![3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931503.png)

